SW43 falls under the category of chemical compounds classified based on their structural features and biological activity. It belongs to a broader class of sigma receptor ligands, which are typically organic compounds. The classification of such compounds can be facilitated using systems like the ClassyFire chemical taxonomy, which organizes chemicals into a hierarchical structure based on their molecular characteristics .
The synthesis of SW43 involves several steps that typically include:
While detailed synthetic routes for SW43 may not be publicly available due to proprietary information, general methods for synthesizing sigma receptor ligands often involve multi-step organic synthesis techniques.
The molecular structure of SW43 can be represented by its chemical formula and structural diagram. The compound's structure features specific functional groups that confer its activity at the sigma-2 receptor site. Unfortunately, without access to proprietary structural data, a detailed depiction cannot be provided here.
SW43 may undergo various chemical reactions typical for organic compounds, including:
The specific reactivity would depend on the detailed structure and functional groups present in SW43.
The mechanism of action of SW43 at the sigma-2 receptor involves:
Research indicates that ligands like SW43 can have therapeutic implications in cancer treatment by inducing apoptosis in tumor cells while sparing normal cells.
SW43 has potential applications in:
SW43 (chemical name: (2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester; CAS# 1421931-15-8) features a complex bifunctional structure optimized for σ2 receptor engagement [7] [8]. Its core consists of a 9-azabicyclo[3.3.1]nonane scaffold linked to a 2,5-dimethoxyphenyl carbamate moiety via a carbonyl ester bridge. A critical structural element is the 10-amino-decyl chain extending from the bicyclic amine, which enhances receptor affinity and enables conjugation to cytotoxic payloads (e.g., doxorubicin) or imaging agents [2] [5]. With a molecular weight of 475.67 g/mol (free base) and a logP of ~2.5, SW43 exhibits moderate lipophilicity, facilitating membrane penetration [7].
Binding studies using Panc02 pancreatic tumor membranes revealed SW43’s high σ2 affinity (IC₅₀ = 18 ± 2.1 nM against [¹²⁵I]-ISO-2), surpassing SV119 (7.8 ± 1.7 nM) but lower than siramesine (SRM; 1.9 ± 0.1 nM) [8]. Its selectivity for σ2 over σ1 receptors is significant (Ki σ2 ≈ 13 nM vs. Ki σ1 >1 µM), minimizing off-target effects [7].
Table 1: Pharmacological Profile of SW43 in Preclinical Models
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 475.67 g/mol | Free base [7] |
σ2 Receptor IC₅₀ | 18 ± 2.1 nM | Panc02 membranes [8] |
σ2 Receptor Ki | ~13 nM | Competitive binding [7] |
Cytotoxicity (IC₅₀ Range) | 21–56 µM (pancreatic cancer lines) | Cell viability assays [8] |
Selectivity (σ2:σ1) | >100-fold | Binding affinity comparison [7] |
The sigma-2 receptor (TMEM97) is a transmembrane protein overexpressed in rapidly dividing cells, particularly malignancies like pancreatic, hepatic, colorectal, and ovarian cancers [3] [6]. Its expression correlates with cellular proliferation markers (e.g., Ki-67), making it a biomarker for tumor aggressiveness [9] [10]. Unlike sigma-1 receptors, which modulate calcium signaling and neurotransmitter release, σ2 receptors influence cellular survival pathways, including autophagy, cholesterol trafficking, and apoptosis induction [6] [9]. Mechanistically, σ2 receptors localize to lipid rafts and interact with progesterone receptor membrane component 1 (PGRMC1), forming complexes that regulate mitochondrial function and oxidative stress responses [9] [10].
In cancer cells, σ2 receptor activation triggers caspase-dependent and -independent apoptosis. SW43 binding induces lysosomal membrane permeabilization, releasing cathepsins and activating caspases-3/7. Concurrently, it generates reactive oxygen species (ROS), causing mitochondrial dysfunction [2] [8]. This dual mechanism is evidenced by the partial rescue of cell viability with ROS scavengers (e.g., α-tocopherol) but not caspase inhibitors [2] [5]. Internalization studies confirm rapid receptor-mediated uptake of SW43 conjugates (e.g., SW43-DOX) into tumor cells, enhancing intracellular drug accumulation [2] [5].
Table 2: Sigma-2 Receptor Biology in Tumor Contexts
Biological Feature | Role in Oncology | Experimental Evidence |
---|---|---|
Proliferation Association | Overexpressed in S/G₂/M phases; tumor biomarker | Immunostaining in pancreatic tumors [8] |
Apoptosis Mechanism | Caspase-3/7 activation & ROS overproduction | Flow cytometry, viability rescue assays [2] [8] |
Ligand Internalization | Rapid uptake of SW43-drug conjugates | Fluorescence microscopy in HepG2/Panc-1 cells [2] [5] |
Complex Formation | Binds PGRMC1; modulates cholesterol trafficking | Co-immunoprecipitation studies [9] [10] |
The overexpression of σ2 receptors in tumors versus normal tissues (up to 10-fold higher) provides a therapeutic window for selective drug delivery [3] [9]. SW43 leverages this selectivity through two key strategies:
In combination therapies, SW43 synergizes with chemotherapeutics. For example, SW43 + gemcitabine stabilized tumor volume in murine pancreatic models, outperforming monotherapies or SV119 combinations [8]. Additionally, SW43-DOX loaded onto drug-eluting beads (DEBs) enables locoregional therapy for liver metastases. DEBs slowly release the conjugate, maintaining high intratumoral concentrations while minimizing systemic exposure [2] [5].
Table 3: SW43 in Therapeutic Applications
Application | Key Finding | Model System |
---|---|---|
Gemcitabine Combination | Tumor stabilization; superior to SV119 + gemcitabine | Murine Panc02 xenografts [8] |
SW43-DOX Conjugate | 3–5× lower IC₅₀ vs. free doxorubicin | HepG2, Panc-1, HT-29 cells [2] [5] |
DEB-TACE Platform | Prolonged elution; enhanced locoregional cytotoxicity | In vitro liver cancer models [2] [5] |
Synergy with PARP Inhibitors | Enhanced caspase activation in breast cancer | Cell viability assays [7] |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7